Cas no 103263-43-0 (2-Ethyl-2,4-dimethylpent-4-enal)
2-Ethyl-2,4-dimethylpent-4-enal Chemical and Physical Properties
Names and Identifiers
-
- EN300-1623670
- 103263-43-0
- 2-ETHYL-2,4-DIMETHYLPENT-4-ENAL
- 4-Pentenal, 2-ethyl-2,4-dimethyl-
- 2-Ethyl-2,4-dimethylpent-4-enal
-
- Inchi: 1S/C9H16O/c1-5-9(4,7-10)6-8(2)3/h7H,2,5-6H2,1,3-4H3
- InChI Key: ZCBWFWYWNUCTJV-UHFFFAOYSA-N
- SMILES: O=CC(C)(CC)CC(=C)C
Computed Properties
- Exact Mass: 140.120115130g/mol
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.827±0.06 g/cm3(Predicted)
- Boiling Point: 172-173 °C
2-Ethyl-2,4-dimethylpent-4-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623670-0.05g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 0.05g |
$851.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-0.1g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 0.1g |
$892.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-0.25g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 0.25g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-0.5g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 0.5g |
$974.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-1.0g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 1g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-2.5g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 2.5g |
$1988.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-5.0g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-10.0g |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 10g |
$4360.0 | 2023-06-04 | ||
| Enamine | EN300-1623670-50mg |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1623670-100mg |
2-ethyl-2,4-dimethylpent-4-enal |
103263-43-0 | 100mg |
$741.0 | 2023-09-22 |
2-Ethyl-2,4-dimethylpent-4-enal Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-Ethyl-2,4-dimethylpent-4-enal
Exploring the Chemistry and Applications of 2-Ethyl-2,4-dimethylpent-4-enal (CAS No. 103263-43-0)
2-Ethyl-2,4-dimethylpent-4-enal (CAS No. 103263-43-0) is a versatile aldehyde compound with a unique molecular structure, combining both ethyl and dimethyl substituents on a pentenal backbone. This compound has garnered significant attention in the fragrance and flavor industry due to its potential to impart fresh, green, and fruity notes. Researchers and manufacturers are increasingly exploring its applications in perfumery, cosmetics, and even food additives, aligning with the growing demand for sustainable and natural-inspired ingredients.
The chemical properties of 2-Ethyl-2,4-dimethylpent-4-enal make it a valuable intermediate in organic synthesis. Its unsaturated aldehyde functionality allows for various chemical transformations, including hydrogenation, oxidation, and condensation reactions. This flexibility is particularly appealing to chemists working on green chemistry initiatives, where the focus is on reducing waste and improving energy efficiency. The compound’s molecular stability and reactivity profile also make it a candidate for high-performance specialty chemicals.
In the context of consumer trends, 2-Ethyl-2,4-dimethylpent-4-enal aligns with the rising popularity of clean-label products. Consumers are increasingly seeking transparency in ingredient lists, and this compound’s potential as a bio-based fragrance or flavor enhancer fits well into this narrative. Additionally, its structural similarity to naturally occurring aldehydes opens doors for biotechnological production, a hot topic in the era of synthetic biology and fermentation-derived ingredients.
From a market perspective, the demand for 2-Ethyl-2,4-dimethylpent-4-enal is expected to grow, driven by its applications in luxury perfumes, personal care formulations, and functional fragrances. Its ability to enhance olfactory profiles without compromising safety or sustainability makes it a standout choice for formulators. Moreover, the compound’s compatibility with microencapsulation technologies—a trending topic in controlled-release applications—further expands its utility in long-lasting scents and air fresheners.
In summary, 2-Ethyl-2,4-dimethylpent-4-enal (CAS No. 103263-43-0) represents a fascinating intersection of chemistry, innovation, and consumer demand. Its multifaceted applications and alignment with eco-friendly trends position it as a compound worth watching in the evolving landscape of specialty chemicals and fragrance science.
103263-43-0 (2-Ethyl-2,4-dimethylpent-4-enal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)